molecular formula C11H12IN3O2S B14909687 N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14909687
M. Wt: 377.20 g/mol
InChI Key: KCPUARCWUWTGIZ-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring substituted with methyl groups at positions 3 and 5, and a sulfonamide group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the iodine and sulfonamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by iodination and sulfonamidation reactions. Industrial production methods may involve the use of palladium-catalyzed coupling reactions and other advanced synthetic techniques to achieve high yields and purity .

Chemical Reactions Analysis

N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The iodine atom and pyrazole ring may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    N-(2-iodophenyl)-4-methylbenzenesulfonamide: Similar structure but lacks the pyrazole ring.

    N-(2-iodophenyl)-benzamide: Contains a benzamide group instead of the pyrazole and sulfonamide groups.

    2-iodo-N-(propa-1,2-dien-1-yl)anilines:

Properties

Molecular Formula

C11H12IN3O2S

Molecular Weight

377.20 g/mol

IUPAC Name

N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

InChI

InChI=1S/C11H12IN3O2S/c1-7-11(8(2)14-13-7)18(16,17)15-10-6-4-3-5-9(10)12/h3-6,15H,1-2H3,(H,13,14)

InChI Key

KCPUARCWUWTGIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC=CC=C2I

Origin of Product

United States

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